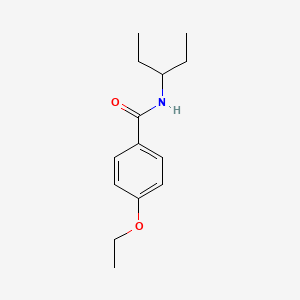
N-(5-bromo-2-pyridinyl)-2-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis process of compounds similar to "N-(5-bromo-2-pyridinyl)-2-(4-nitrophenyl)acetamide" often involves multiple steps, including alkylation, nitration, and specific reactions tailored to introduce functional groups necessary for the desired chemical structure. For instance, the synthesis of related compounds has been optimized through various conditions to achieve high yields and selectivity, indicating the complexity and precision required in synthesizing such chemicals (Zhang Da-yang, 2004).
Molecular Structure Analysis
Molecular structure analysis of compounds within the same family as "N-(5-bromo-2-pyridinyl)-2-(4-nitrophenyl)acetamide" reveals intricate details about their geometric configuration, bond lengths, angles, and the overall 3D arrangement. Studies involving X-ray diffraction methods have provided insights into the crystal structures of similar compounds, elucidating the interactions between different molecular groups and the impact of these interactions on the compound's stability and reactivity (G. Rusek et al., 2001).
Chemical Reactions and Properties
The chemical reactions and properties of "N-(5-bromo-2-pyridinyl)-2-(4-nitrophenyl)acetamide" and related compounds involve various reaction mechanisms and pathways, including nucleophilic substitutions, redox reactions, and the formation of complexes with different metals. These reactions are critical for understanding the compound's behavior in various chemical environments and for potential applications in synthesis and catalysis (M. Nonoyama et al., 1975).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Chemical Synthesis Techniques : N-(5-bromo-2-pyridinyl)-2-(4-nitrophenyl)acetamide is involved in complex synthesis processes, showcasing its utility in creating compounds with potential carcinogenic or therapeutic properties. For instance, a method for synthesizing 5-phenyl-2-pyridinamine, a possible carcinogenic pyrolysis product of phenylalanine, was developed, highlighting the compound's role in forming potentially carcinogenic metabolites (Stavenuiter et al., 1985).
- Structural Studies : Investigations into the crystal structure of related compounds, such as 3-Nitroacetanilide, provide insights into the organic non-linear optical materials, underscoring the importance of structural analysis in understanding the physical properties of these compounds (Mahalakshmi et al., 2002).
Biological Activity and Pharmacological Evaluation
- Anticancer and Antimicrobial Activities : Novel derivatives synthesized from compounds structurally related to N-(5-bromo-2-pyridinyl)-2-(4-nitrophenyl)acetamide demonstrate significant anticancer and antimicrobial activities. For example, 5-oxopyrrolidine derivatives showed promising results against A549 cells and multidrug-resistant Staphylococcus aureus strains, indicating their potential in developing new therapeutic agents (Kairytė et al., 2022).
- Synthesis of Antimicrobial Compounds : The compound's derivatives have been utilized in the synthesis of novel sulphonamide derivatives, displaying good antimicrobial activity. This underscores the role of N-(5-bromo-2-pyridinyl)-2-(4-nitrophenyl)acetamide in creating new molecules with potential for treating infections (Fahim & Ismael, 2019).
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c14-10-3-6-12(15-8-10)16-13(18)7-9-1-4-11(5-2-9)17(19)20/h1-6,8H,7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNACONTIPRCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-bromopyridin-2-yl)-2-(4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)
![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)
![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)